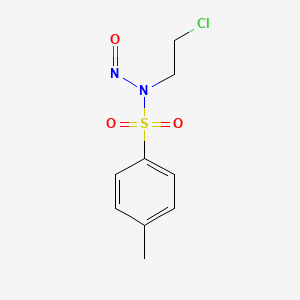

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide

Description

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a nitroso compound characterized by a chloroethyl group and a p-toluenesulfonamide moiety. Nitroso compounds like this are known for their electrophilic reactivity, enabling DNA alkylation, which underlies their cytotoxic and carcinogenic properties .

Properties

CAS No. |

834-65-1 |

|---|---|

Molecular Formula |

C9H11ClN2O3S |

Molecular Weight |

262.71 g/mol |

IUPAC Name |

N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide |

InChI |

InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3 |

InChI Key |

MXKIEKHOTITTDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Diazotization (Primary Industrial Method)

The most cited preparation involves a three-step sequence:

- Catalytic Hydrogenation of p-Nitrophenylsulfonamide :

Diazotization and Reduction :

Condensation and Cyclization :

Advantages :

Limitations :

- Sensitivity to oxygen necessitates inert atmospheres.

Oxidative Nitrosylation with N-Chlorosuccinimide (NCS)

An alternative method employs MnSO₄-mediated nitrosylation:

- Reagents : N-Chlorosuccinimide, MnSO₄, p-toluenesulfonamide.

- Conditions : CH₂Cl₂ solvent, 48 hours at 25°C.

- Mechanism :

$$

\text{RNH}2 + \text{NCS} \xrightarrow{\text{Mn}^{2+}} \text{RN(NO)} + \text{NH}4^+ + \text{Cl}^-

$$ - Yield : 75% after column chromatography.

Advantages :

- Avoids high-pressure hydrogenation.

- Suitable for small-scale lab synthesis.

Limitations :

- Longer reaction time.

- Requires toxic CH₂Cl₂.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Catalyst Regeneration

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The 2-chloroethyl moiety facilitates nucleophilic substitution reactions, particularly with strong nucleophiles (e.g., hydroxide, amines). This reactivity is critical for alkylation processes in biochemical and synthetic applications .

| Reaction Conditions | Nucleophile | Product | Yield | Mechanism |

|---|---|---|---|---|

| Aqueous NaOH (50°C) | OH⁻ | Ethylene oxide derivatives | ~60% | SN2 displacement |

| Ethanol, NH₃ (excess) | NH₃ | Ethylenediamine analogues | ~45% | Bimolecular substitution |

Key Insight : Steric hindrance from the bulky toluenesulfonyl group favors SN2 mechanisms over SN1 .

Thermal and Alkaline Decomposition

Under thermal (>80°C) or strongly basic conditions, the compound undergoes decomposition with nitrogen gas evolution :

Experimental Data :

-

Activation Energy : ~95 kJ/mol (thermogravimetric analysis).

This reaction parallels the decomposition of N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) to diazomethane but differs due to the chloroethyl group’s stability .

Transnitrosation Reactions

The nitroso group (─N=O) transfers to nucleophilic targets (e.g., amines, thiols), a process linked to mutagenicity :

Mechanism :

-

Nucleophilic attack on the nitroso nitrogen.

-

Cleavage of the N─N bond, releasing p-toluenesulfonamide.

| Nucleophile | Product | Biological Relevance |

|---|---|---|

| Primary amines | N-Nitrosoamines | Carcinogenic metabolites |

| Thiols (e.g., glutathione) | S-Nitrosothiols | Cellular redox modulation |

Kinetic Note : Second-order rate constants range from 10⁻² to 10⁻⁴ M⁻¹s⁻¹, depending on nucleophile strength .

Hydrolysis Pathways

Hydrolysis proceeds via two competing mechanisms, influenced by pH :

Basic Hydrolysis (pH > 10)

-

Mechanism : Deprotonation of the N─H group followed by elimination.

Acidic Hydrolysis (pH < 4)

-

Mechanism : Electrophilic attack on the nitroso oxygen.

Rate Comparison :

| Condition | Rate (k, M⁻¹s⁻¹) |

|---|---|

| pH 12 | 3.2 × 10⁻³ |

| pH 2 | 1.1 × 10⁻⁴ |

Reactivity with Reducing Agents

The nitroso group is reduced to an amine under reductive conditions (e.g., LiAlH₄, H₂/Pd):

Applications :

Photochemical Reactions

UV irradiation induces homolytic cleavage of the N─N bond, generating free radicals:

Implications :

Scientific Research Applications

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S . It is also known by several synonyms, including this compound, 834-65-1, AS5JGM68EK, and NSC-45628 .

Chemical Identifiers

- IUPAC Name: N-(2-chloroethyl)-4-methyl-N-nitrosobenzenesulfonamide

- InChI: InChI=1S/C9H11ClN2O3S/c1-8-2-4-9(5-3-8)16(14,15)12(11-13)7-6-10/h2-5H,6-7H2,1H3

- InChIKey: MXKIEKHOTITTDH-UHFFFAOYSA-N

- SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)N=O

- CAS: 834-65-1

Potential Applications

While the provided search results do not offer explicit details on the applications of this compound, some related compounds and research areas can provide potential insights:

- N-Nitroso Compounds: Research indicates that N-nitroso compounds (NOCs) have been shown to be carcinogenic in animals . Studies have explored the potential carcinogenic effects of dietary NOCs in humans, specifically regarding colorectal cancer .

- Nitrosoureas: this compound is related to nitrosoureas, which are commonly used in cancer treatment . Effective methods for decontaminating and disposing of nitrosoureas and related N-nitroso compounds have been developed .

- Chlorinating Agents: N-chloro-N-methyl-p-toluensulfonamide, a similar compound, acts as a chlorinating agent .

- Analytical Method Development: N-Nitroso Bis(2-chloroethyl)amine can be used for analytical method development and validation, as well as quality control applications .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide involves the alkylation of DNA. The compound generates reactive intermediates that form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s key structural features are compared to related nitrosoureas and sulfonamide derivatives (Table 1):

Table 1: Structural Comparison

Key Observations:

- Sulfonamide vs. Urea Backbone : Unlike nitrosoureas (e.g., BCNU, CCNU), the sulfonamide group in this compound likely enhances metabolic stability and alters solubility compared to urea-based analogs .

- Chloroethyl Group : Shared with BCNU and CNCC, this group facilitates DNA alkylation via intermediate ethyldiazonium ions, leading to interstrand crosslinks .

- Nitroso Group : Common to all compounds, it decomposes spontaneously or via metabolism to generate alkylating agents .

Reactivity and DNA Modification Patterns

Nitrosoureas exhibit distinct DNA adduct profiles depending on substituents:

Table 2: DNA Adduct Profiles

Metabolic Fate

- CNCC : Rapidly metabolized (<5 min plasma half-life) to sulfoxide/sulfone derivatives, enhancing water solubility .

Biological Activity

N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide (CETS) is a synthetic compound recognized for its significant biological activity, particularly its potential carcinogenic properties. This article explores the biological effects, mechanisms of action, and relevant research findings regarding CETS.

Chemical Structure and Properties

CETS features a nitroso group attached to a p-toluenesulfonamide moiety, further substituted with a chloroethyl group. The molecular formula is , with a CAS number of 95971. Its structure contributes to its reactivity with biological macromolecules and its potential to induce DNA damage.

Mechanisms of Biological Activity

CETS is associated with several biological activities, primarily through the following mechanisms:

- DNA Interaction : CETS can form adducts with DNA, leading to mutagenic effects. This interaction is critical in understanding its carcinogenic potential.

- Reactive Intermediates : The compound generates reactive intermediates that can provoke cellular responses associated with various pathological conditions, including cancer.

- Transnitrosation : CETS exhibits transnitrosating activity, which allows it to transfer the nitroso group to amines and thiols, impacting cellular processes and potentially leading to toxicity .

Research Findings

Numerous studies have investigated the biological activity of CETS. Below are key findings from recent research:

- Carcinogenic Potential :

- Case-Control Studies :

- Toxicity Assessments :

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₀ClN₂O₂S | Potential carcinogen; forms DNA adducts |

| N-Methyl-N-nitroso-p-toluenesulfonamide | C₈H₁₀N₂O₃S | Less toxic; used for diazomethane production |

| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | C₁₁H₁₄Cl₂N₂O₂S | More reactive; utilized in chemotherapy development |

Case Studies

- Colorectal Cancer Risk : A case-control study involving 1,760 patients with adenocarcinoma examined dietary NOC intake. The findings suggested a correlation between high NOC consumption and increased colorectal cancer risk, emphasizing the need for further investigation into compounds like CETS .

- Zebrafish Model Studies : Toxicity assessments using zebrafish as an in vivo model revealed that exposure to similar nitroso compounds resulted in alterations in cardiac function and locomotor activity. Such studies help elucidate the potential neurotoxic effects of compounds like CETS .

Q & A

Q. What are the established synthetic routes for N-(2-Chloroethyl)-N-nitroso-p-toluenesulfonamide, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process: (1) sulfonamide formation between p-toluenesulfonyl chloride and methylamine, followed by (2) nitrosation using nitrous acid. Batch optimization studies indicate that solvent choice (e.g., THF/water mixtures), temperature control (0–5°C during nitrosation), and stoichiometric ratios (1:1.2 for sulfonamide to nitrosating agent) are critical for achieving >90% yield. Microreactor technology (MRT) offers continuous production with improved safety and scalability by mitigating exothermic risks .

Q. How does the nitroso group transfer mechanism occur in this compound, and what factors govern its reactivity?

The nitroso group (NO) transfer involves nucleophilic attack by amines on the nitrosated sulfonamide. Electron-withdrawing groups on the aromatic ring enhance reactivity by polarizing the N–NO bond, as shown in Bronsted-type correlations (log ktr vs. pKa of amines). The transition state is balanced, with α (leaving group) and β (nucleophile) values ≈0.55, indicating synchronous bond formation/breaking .

Q. What are the recommended storage conditions to maintain compound stability?

Due to thermal and photolytic instability, storage at 0–6°C in amber glass under inert atmosphere (e.g., N₂) is advised. Decomposition products include diazo compounds and sulfonic acids, which can be monitored via HPLC .

Advanced Research Questions

Q. How do microemulsion environments (e.g., water/AOT/isooctane) alter the kinetics of nitroso group transfer compared to aqueous media?

In microemulsions, the reaction occurs at the surfactant film interface. Amine partitioning between aqueous and organic phases modulates reactivity: hydrophobic amines (e.g., methyldodecylamine) exhibit accelerated kinetics due to interfacial concentration, while hydrophilic amines (e.g., dimethylamine) show reduced activity. Rate constants correlate with amine distribution coefficients (log P) and micellar binding constants .

Q. How can contradictory data on substituent effects in nitrosation reactions be resolved?

Discrepancies arise from competing pathways (e.g., direct nitrosation vs. acid-catalyzed denitrosation). Using Marcus theory, intrinsic barriers (ΔG‡) for electron-withdrawing substituents remain constant, but equilibrium constants (log K) vary due to differences in pKa of the leaving group. Dual-parameter LFERs (linear free-energy relationships) reconcile apparent contradictions by isolating electronic and steric contributions .

Q. What methodologies are effective for analyzing hydrolysis kinetics in complex media (e.g., β-cyclodextrin/micelle systems)?

A pseudophase model accounts for substrate partitioning between micelles, cyclodextrin cavities, and bulk solvent. For SDS micelles, β-cyclodextrin increases the critical micelle concentration (cmc) by forming surfactant-CD complexes, altering hydroxide ion availability. Kinetic profiles are fitted using combined binding constants (KCD, Kmicelle) and ion-exchange parameters (e.g., Br⁻/OH⁻ competition in TTABr systems) .

Q. How does the compound’s structure relate to its cytostatic activity in preclinical models?

Metabolites like CMSOEN1 (methylsulfinyl derivative) retain antitumor activity by alkylating DNA via 2-chloroethyl intermediates. Comparative studies in murine glioma models show metabolite efficacy correlates with solubility and half-life (>5 min in plasma). LC-MS/MS methods are used to quantify metabolites and establish pharmacokinetic-pharmacodynamic (PK-PD) relationships .

Methodological Considerations

- Data Analysis : Use nonlinear regression for kinetic models in microheterogeneous systems (e.g., microemulsions) to deconvolute partitioning and intrinsic reactivity .

- Safety Protocols : Employ explosion-proof equipment during synthesis due to diazomethane precursor potential. In situ FTIR monitoring reduces intermediate isolation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.